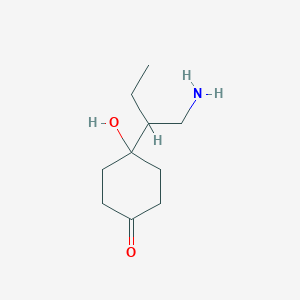

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one

Description

4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one (CAS: 1522004-33-6) is a cyclohexanone derivative featuring a hydroxyl group and a branched 1-aminobutan-2-yl substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . Limited commercial availability and sparse hazard data (e.g., boiling point, GHS classification) are noted in current sources .

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-(1-aminobutan-2-yl)-4-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C10H19NO2/c1-2-8(7-11)10(13)5-3-9(12)4-6-10/h8,13H,2-7,11H2,1H3 |

InChI Key |

OKVTWEYZEJSVIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CCC(=O)CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate aminobutan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial for the formation of the aminobutan group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one has several scientific research applications:

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminobutan group can interact with enzymes and receptors, modulating their activity. The hydroxycyclohexanone core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one, differing primarily in substituent groups and functionalization:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one | C₁₀H₁₉NO₂ | 185.26 | 4-hydroxy, 4-(1-aminobutan-2-yl) | Hydroxyl and primary amine groups |

| 4-(Dimethylamino)cyclohexanone Hydrochloride | C₈H₁₅NO·HCl | 193.68 | 4-dimethylamino, hydrochloride salt | Tertiary amine, salt form |

| 1-Amino-4-butylcyclohexane | C₁₀H₂₁N | 155.28 | 4-butyl, 1-amino | No ketone/hydroxyl groups |

| 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one | C₁₂H₁₃FO₂ | 220.24 | 4-hydroxy, 4-(4-fluorophenyl) | Aromatic fluorine substitution |

| 4-(4-Chlorophenyl)cyclohex-3-en-1-one | C₁₂H₁₁ClO | 206.67 | 3-en cyclohexane, 4-(4-chlorophenyl) | Conjugated double bond, aryl chloride |

Functional Group Influence on Properties

The primary amine group introduces basicity (pKa ~9–10), contrasting with the tertiary amine in 4-(Dimethylamino)cyclohexanone Hydrochloride, which forms a stable hydrochloride salt .

Aryl vs. The absence of aryl groups in the target compound reduces steric hindrance, favoring nucleophilic additions at the ketone group compared to bulky aryl analogues .

Salt Formation and Stability: 4-(Dimethylamino)cyclohexanone Hydrochloride demonstrates the impact of salt formation on solubility and crystallinity, a feature absent in the primary amine-containing target compound .

Biological Activity

4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one, a compound with the CAS number 1522004-33-6, has garnered attention in recent research for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one is with a molecular weight of 185.26 g/mol. The structure features a cyclohexanone core substituted with an amino group and a hydroxyl group, which are critical for its biological activity.

Research indicates that compounds similar to 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amine and hydroxyl groups likely contributes to its ability to form hydrogen bonds, enhancing binding affinity to target proteins.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro, indicating potential applications in neurodegenerative diseases.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 4-hydroxycyclohexanone reported on the biological evaluation of similar compounds. These studies often employ various assays to assess cytotoxicity, anti-inflammatory effects, and enzyme inhibition .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one | Antioxidant | TBD | |

| Similar Derivative A | Anti-inflammatory | 25 | |

| Similar Derivative B | Neuroprotective | 15 |

In Vivo Studies

In vivo studies conducted on related compounds have demonstrated significant reductions in markers of inflammation and oxidative stress in animal models. For instance, a derivative showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in mice subjected to inflammatory stimuli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.